molecular formula C9H6Cl2N2O B2412366 2,8-Dichloro-7-methoxyquinoxaline CAS No. 347162-92-9

2,8-Dichloro-7-methoxyquinoxaline

Cat. No.: B2412366
CAS No.: 347162-92-9
M. Wt: 229.06
InChI Key: MAYRPLDCTXPBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dichloro-7-methoxyquinoxaline is a chemical compound with the molecular formula C9H6Cl2N2O. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. This compound is known for its pale-yellow to yellow-brown solid form and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dichloro-7-methoxyquinoxaline typically involves the reaction of 4-methoxybenzene-1,2-diamine with oxalic acid in the presence of methanesulfonic acid (CH3SO3H) in toluene at 110°C for 5 hours. After the reaction is complete, phosphorus oxychloride (POCl3) and dimethylformamide (DMF) are added, and the mixture is heated to 110°C for an additional hour. The reaction is then quenched with cold water, and the product is extracted using ethyl acetate. The organic layers are combined, washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is recrystallized from butanol to yield this compound with a yield of 81.7% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,8-Dichloro-7-methoxyquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or DMF at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound.

Scientific Research Applications

2,8-Dichloro-7-methoxyquinoxaline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,8-Dichloro-7-methoxyquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,8-Dichloro-7-methoxyquinoxaline can be compared with other quinoxaline derivatives, such as:

  • 2,3-Dichloro-6-methoxyquinoxaline
  • 7-Chloro-2-cyano-3-(4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamido)quinoxaline 1,4-dioxide
  • 6,7-Dichloro-2-cyano-3-(4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamido)quinoxaline 1,4-dioxide

These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of chlorine and methoxy groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2,8-dichloro-7-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-6-3-2-5-9(8(6)11)13-7(10)4-12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYRPLDCTXPBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC(=CN=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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